
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate
Descripción general
Descripción
Methyl 2-cyano-3-(4-methoxyphenyl)acrylate (M2C3MPA) is an organic compound with a wide range of applications in both industrial and scientific research. It is a colorless, volatile liquid with a boiling point of 106°C and a melting point of -50°C. M2C3MPA is used in the production of polymers, coatings, and adhesives, and has also been used as an intermediate in the synthesis of pharmaceuticals and other compounds. In addition, it has been studied for its potential in biomedical research and has been found to have a range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Corrosion Inhibition : A study by Abu-Rayyan et al. (2022) explored synthetic acrylamide derivatives, including 2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide, for corrosion inhibition in nitric acid solutions of copper. These compounds were effective as mixed-type inhibitors and followed chemical adsorption and Langmuir isotherm models (Abu-Rayyan et al., 2022).
Optical and Electronic Properties : Qing‐bao Song et al. (2015) investigated the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, including 2-cyano-3-(4-methoxyphenyl)-2-propenamide. These compounds showed distinct optical properties due to their face-to-face stacking mode, with implications for materials science (Song et al., 2015).
Polymer Synthesis : Cao et al. (2008) synthesized methacrylate monomers containing azo and electronic push-pull structures, including 2-Methyl-acrylic-acid-2-{(4-(4-cyano-phenylazo)-3-methyl-phenyl)-ethyl-amino-ethyl ester with cyano substituted, and 2-Methyl-acrylic-acid-2-{ethyl-(4-(4-methoxy-phenylazo)-3-methyl-phenyl)-amino}-ethyl ester with methoxy substituted. These polymers displayed 'living'/controlled free radical polymerization characteristics (Cao et al., 2008).
Organic Synthesis and Characterization : Hirotani and Zen (1994) reported the synthesis of 4H-1,2-oxazines and hydroxy-arylaldehydes through the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride. This study demonstrated the versatility of 2-cyanoacrylates in organic synthesis (Hirotani & Zen, 1994).
Copolymerization and Material Properties : Hussain et al. (2019) prepared novel oxy ring-substituted isopropyl 2-cyano-3-arylacrylates and copolymerized them with styrene. This research is significant in the field of materials science, particularly in understanding the properties of copolymers (Hussain et al., 2019).
Mecanismo De Acción
Safety and Hazards
This compound should be handled with care to avoid contact with skin and eyes. Breathing dust should be avoided, and protective clothing, gloves, safety glasses, and a dust respirator should be worn during handling . Heating the polymer causes depolymerization, producing gaseous products which are a strong irritant to the lungs and eyes .
Análisis Bioquímico
Biochemical Properties
It is known that this compound contains several functional groups: a methyl ester, a nitrile, and an alkene . These functional groups may interact with enzymes, proteins, and other biomolecules in various biochemical reactions .
Cellular Effects
It is known that similar compounds can have significant hepatoprotective activity, anti-amnesic, cognition-enhancing activity, antihyperglycemic, and neuroprotective activities . These effects suggest that Methyl 2-cyano-3-(4-methoxyphenyl)acrylate may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that similar compounds can form hydrogen bonds with certain amino acids, suggesting potential binding interactions with biomolecules . These interactions could lead to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that similar compounds can rapidly polymerize in the presence of moisture . This suggests that the effects of this compound may change over time, potentially influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can cause irritation to the lungs and eyes at high doses . This suggests that high doses of this compound may have toxic or adverse effects .
Metabolic Pathways
It is known that similar compounds can interact with various enzymes and cofactors . This suggests that this compound may be involved in various metabolic pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can be soluble in certain solvents . This suggests that this compound may interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is known that similar compounds can rapidly polymerize in the presence of moisture . This suggests that this compound may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
methyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-11-5-3-9(4-6-11)7-10(8-13)12(14)16-2/h3-7H,1-2H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFCPVVFVXSZSK-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



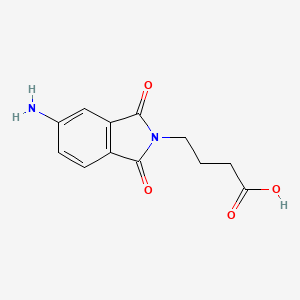

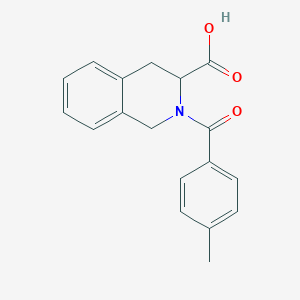
![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)
![4-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B1330990.png)
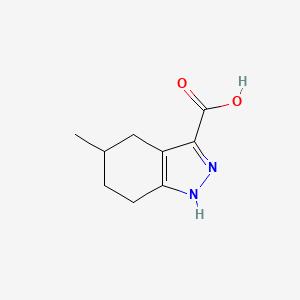
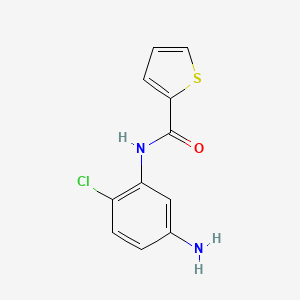

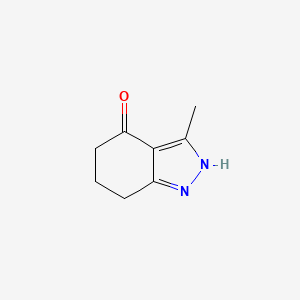
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)


![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)
